molecular formula C10H14ClNO B8029390 2-Butoxy-5-chloro-3-methylpyridine CAS No. 1881332-75-7

2-Butoxy-5-chloro-3-methylpyridine

Cat. No.: B8029390
CAS No.: 1881332-75-7
M. Wt: 199.68 g/mol
InChI Key: BMSAFACXGOEKGN-UHFFFAOYSA-N
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Description

2-Butoxy-5-chloro-3-methylpyridine is a substituted pyridine derivative characterized by a butoxy group at position 2, a chlorine atom at position 5, and a methyl group at position 3. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents. The methyl group at position 3 contributes to steric stabilization, influencing both synthetic pathways and intermolecular interactions. Synthesis typically involves nucleophilic substitution or cross-coupling reactions, as outlined in methodologies for analogous pyridine derivatives .

Properties

IUPAC Name

2-butoxy-5-chloro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSAFACXGOEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288510
Record name Pyridine, 2-butoxy-5-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881332-75-7
Record name Pyridine, 2-butoxy-5-chloro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881332-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-butoxy-5-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-chloro-3-methylpyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-chloro-3-methylpyridine, with butanol under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-chloro-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives by reducing the chlorine or butoxy groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that compounds similar to 2-butoxy-5-chloro-3-methylpyridine exhibit antimicrobial properties. A study on related pyridine derivatives showed promising results against various microorganisms, including bacteria and fungi. For instance, compounds with similar structures demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

2.2 Inhibition of Trypanosoma brucei

A notable application of pyridine derivatives is their role as inhibitors of Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds designed based on pyridine frameworks have shown selectivity for the parasite's enzymes over human counterparts, indicating their potential as therapeutic agents . This highlights the relevance of this compound in drug discovery efforts targeting neglected tropical diseases.

Agrochemical Applications

3.1 Pesticide Intermediates

This compound can serve as an intermediate in the synthesis of pesticides. The compound's structure allows for modifications that enhance its efficacy as an active ingredient in agricultural chemicals. For example, derivatives of chloromethyl-pyridines are commonly utilized in creating insecticides and herbicides due to their biological activity against pests .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives and chlorinating agents. The process typically involves:

  • Chlorination: The introduction of chlorine at the 5-position.
  • Alkylation: The addition of a butoxy group to enhance solubility and biological activity.

The efficiency of these synthetic routes impacts the yield and purity of the final product, making it crucial for industrial applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyridine derivatives, compounds similar to this compound were tested against clinical strains of bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, underscoring their potential as alternative treatments .

Case Study 2: Pesticide Development

A research project focused on developing new insecticides incorporated this compound as a key intermediate. The resulting formulations demonstrated enhanced efficacy against target pests while maintaining low toxicity to non-target organisms, showcasing the compound's utility in sustainable agriculture practices .

Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against E. coli & S. aureus
Trypanosomiasis treatmentSelective inhibition of T. brucei enzymes
AgrochemicalsPesticide intermediatesEnhanced efficacy in pest control

Mechanism of Action

The mechanism of action of 2-Butoxy-5-chloro-3-methylpyridine involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity: The butoxy group in this compound increases LogP (3.2) compared to methoxy (LogP 2.7) or amino (LogP 1.8) analogs, favoring lipid-rich environments .
  • Solubility: The amino-substituted variant exhibits 20-fold higher water solubility due to polar NH2 interactions, whereas butoxy’s long alkyl chain limits aqueous dissolution .
  • Reactivity: Chlorine at C5 in all analogs enables nucleophilic aromatic substitution (SNAr), but the electron-donating butoxy group slightly deactivates the ring compared to methoxy or amino substituents .

Key Findings :

  • Antimicrobial Efficacy: this compound shows stronger activity against E. coli (IC50 5.8 μM) than the amino analog (IC50 12.3 μM), likely due to improved membrane penetration via butoxy .
  • Cytotoxicity: Amino and phenyl derivatives exhibit notable anticancer activity, whereas the butoxy variant’s steric bulk may hinder target binding .

Biological Activity

2-Butoxy-5-chloro-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological and agrochemical applications. This article explores its biological activity through various studies, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

  • Molecular Formula : C10H12ClN
  • CAS Number : 1881332-75-7
  • Structure : Characterized by a butoxy group at the 2-position and a chloromethyl group at the 5-position of the pyridine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways, which can lead to therapeutic effects such as anti-cancer activity or antimicrobial properties.

Biological Activity Overview

Recent studies have demonstrated the following biological activities:

  • Anticancer Activity :
    • Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against glioblastoma cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
    • A study highlighted that derivatives of pyridine exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to elucidate its efficacy and mechanism of action .
  • Inhibition of Enzymatic Activity :
    • Compounds within this chemical class have been shown to inhibit key enzymes involved in cancer progression, such as MDM2, which is crucial in regulating tumor suppressor p53 .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound analogs demonstrated significant cytotoxicity across multiple cancer cell lines. The compound was evaluated using the NCI 60-cell line screen, revealing an LC50 value of approximately 200 nM against glioblastoma cells. This indicates a strong potential for further development as an anticancer agent.

Cell LineLC50 (nM)Response Type
U87200Cytotoxic
SK>3000Less sensitive
BE18.9Highly sensitive

Case Study 2: Enzyme Inhibition

A series of experiments focused on the inhibition of MDM2 by pyridine derivatives showed that modifications to the core structure could enhance binding affinity and selectivity. The results indicated that certain substitutions could lead to increased potency against tumor cells while minimizing off-target effects.

Comparative Analysis

When compared to other similar compounds such as 3,5-dichloro-2-propoxypyridine, this compound exhibits unique properties due to its specific substitution pattern. This affects its reactivity and biological interactions:

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighModerateYes
3,5-dichloro-2-propoxypyridineModerateLowYes

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